molecular formula C10H5Cl2NOS2 B8778611 (5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

(5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No. B8778611
M. Wt: 290.2 g/mol
InChI Key: JMNPBVGLEZGPIF-UHFFFAOYSA-N
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Patent
US05464856

Procedure details

A mixture of 2,3-dichlorobenzaldehyde (4.6 g, mmoles), rhodanine (3.5 g, 25 mmoles), sodium acetate (7.5 g, 91 mmoles), and acetic acid (40 ml) is stirred under an inert atmosphere and heated to reflux. After 2.5 hours the mixture is stirred into ice-water (250 ml) and the precipitate is filtered off, rinsed three times with water and dried. Recrystallization from methanol gave the pure product (2.9 g), mp 203°-204° C.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:9]([Cl:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.[S:11]1[CH2:17][C:15](=[O:16])[NH:14][C:12]1=[S:13].C([O-])(=O)C.[Na+]>C(O)(=O)C>[Cl:1][C:2]1[C:9]([Cl:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[C:17]1[S:11][C:12](=[S:13])[NH:14][C:15]1=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1Cl
Name
Quantity
3.5 g
Type
reactant
Smiles
S1C(=S)NC(=O)C1
Name
Quantity
7.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
250 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
is stirred under an inert atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
WASH
Type
WASH
Details
rinsed three times with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1Cl)C=C1C(NC(S1)=S)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: CALCULATEDPERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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